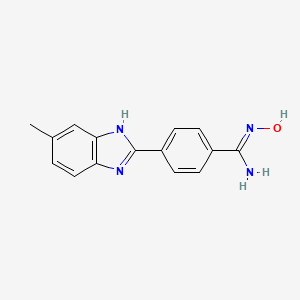

4-(6-Methyl-2-benzimidazolyl)benzamidoxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-4-(6-methyl-1H-benzimidazol-2-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-9-2-7-12-13(8-9)18-15(17-12)11-5-3-10(4-6-11)14(16)19-20/h2-8,20H,1H3,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQXAUSVHHHSMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Synthetic Approaches to the Benzimidazole (B57391) Core

The benzimidazole scaffold is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical condensation reactions and more contemporary catalytic approaches.

The formation of the benzimidazole ring is a cornerstone of heterocyclic chemistry, with several well-established pathways at the disposal of synthetic chemists. acs.org A prevalent and traditional method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives, such as aldehydes, esters, or acid chlorides. researchgate.net This reaction, often requiring acidic conditions and elevated temperatures, proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and dehydration to afford the benzimidazole ring. For instance, the reaction of o-phenylenediamine with acetic acid in the presence of a dehydrating agent like polyphosphoric acid can yield 2-methylbenzimidazole. semanticscholar.org

Modern advancements have introduced milder and more efficient catalytic systems. For example, silica-supported periodic acid has been demonstrated as an effective catalyst for the condensation of 1,2-phenylenediamines with aryl aldehydes, offering mild reaction conditions and high yields. nih.gov Another approach utilizes a cobalt(II) complex to catalyze the dehydrogenative coupling of aromatic diamines and primary alcohols, providing a direct route to 2-substituted benzimidazoles. rsc.org Environmentally friendly methods, such as reactions in water or under solvent-free conditions, have also been developed, highlighting the ongoing efforts toward sustainable chemical synthesis. scirp.org

A variety of precursors can be employed to construct the benzimidazole nucleus. Besides the classical use of o-phenylenediamines, other starting materials include 2-nitroanilines, which can be reduced in situ followed by cyclization. organic-chemistry.org The choice of synthetic route often depends on the desired substitution pattern on the benzimidazole core and the availability of starting materials.

| Reaction Type | Precursors | Conditions | Key Features |

| Phillips Condensation | o-Phenylenediamine, Carboxylic Acid | Acidic, High Temperature | Traditional, robust method. |

| Condensation with Aldehydes | o-Phenylenediamine, Aldehyde | Oxidative | Forms a Schiff base intermediate. |

| Dehydrogenative Coupling | Aromatic Diamine, Primary Alcohol | Catalytic (e.g., Co(II) complex) | Direct formation of 2-substituted benzimidazoles. rsc.org |

| From 2-Nitroanilines | 2-Nitroaniline, Benzylamine | Catalytic (e.g., Co or Fe) | In situ reduction and cyclization. organic-chemistry.org |

Achieving specific substitution patterns on the benzimidazole ring, or regioselectivity, is crucial for structure-activity relationship studies. Direct functionalization of a pre-formed benzimidazole ring can be challenging due to the presence of two nitrogen atoms and multiple carbon positions with varying reactivity. However, several techniques have been developed to control the site of substitution.

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective C-H functionalization of benzimidazoles. nih.gov For instance, intramolecular arylation at the C2-position of a benzimidazole can be achieved through a Pd(II)/Cu(I) catalyzed cross-dehydrogenative coupling. nih.gov This method allows for the formation of a C-C bond at a specific position, leading to fused polycyclic systems. The choice of catalyst and directing groups can influence the site of functionalization.

Furthermore, N-arylation of benzimidazoles can be accomplished using copper-catalyzed coupling reactions with aryl halides. acs.orgresearchgate.net The use of specific ligands, such as 4,7-dimethoxy-1,10-phenanthroline, can promote the reaction under mild conditions. acs.org The regioselectivity of N-substitution (N1 vs. N3) can often be controlled by the steric and electronic properties of the substituents on both the benzimidazole and the aryl halide. For unsymmetrically substituted benzimidazoles, the substitution generally occurs at the more sterically accessible and electronically favorable nitrogen atom.

| Functionalization Type | Position | Method | Catalyst/Reagents |

| C-H Arylation | C2 | Cross-dehydrogenative coupling | Pd(II)/Cu(I) nih.gov |

| N-Arylation | N1/N3 | Cross-coupling | CuI, Ligands (e.g., 1,10-phenanthroline) acs.org |

| N-Alkylation | N1/N3 | Nucleophilic substitution | Alkyl halide, Base |

Preparation of the Benzamidoxime (B57231) Moiety

The benzamidoxime functional group is a key component of the target molecule and is typically synthesized from a corresponding nitrile precursor.

The most common and direct method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). researchgate.netnih.gov This nucleophilic addition reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, to generate free hydroxylamine in situ. nih.gov The reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) and may require heating to proceed at a reasonable rate. nih.gov

While the reaction of nitriles with hydroxylamine is widely applicable, other substrates can also be converted to amidoximes. For example, thioamides can react with hydroxylamine to yield amidoximes. nih.gov Additionally, hydroximic acid chlorides can be treated with ammonia (B1221849) to produce the corresponding amidoxime (B1450833). rsc.org However, the nitrile-to-amidoxime conversion remains the most practical and frequently employed method due to the ready availability of a wide range of nitrile starting materials.

| Precursor | Reagents | General Conditions |

| Nitrile | Hydroxylamine hydrochloride, Base (e.g., Na2CO3) | Protic solvent (e.g., Ethanol), Heating |

| Thioamide | Hydroxylamine | Reflux in a suitable solvent |

| Hydroximic acid chloride | Ammonia | - |

The amidoxime group is a versatile functional group that can undergo various chemical transformations, allowing for further derivatization. One of the key reactions of amidoximes is their ability to act as precursors for the synthesis of 1,2,4-oxadiazoles. This is typically achieved by reacting the amidoxime with a carboxylic acid derivative, such as an acid chloride or anhydride, followed by cyclodehydration.

Amidoximes can also be oxidized to produce different products depending on the oxidizing agent used. For instance, oxidation with 2-iodoxybenzoic acid (IBX) can selectively convert benzamidoxime to the corresponding amide. nih.gov In the presence of tetraethylammonium (B1195904) bromide (TEAB) along with IBX, the nitrile can be obtained as the major product. nih.gov Furthermore, amidoximes can be reduced to amidines, although this transformation is less commonly employed in the context of derivatization. The rich chemistry of the amidoxime functional group provides opportunities for creating diverse libraries of compounds for biological screening. semanticscholar.org

| Reaction Type | Reagents | Product |

| Cyclization | Carboxylic acid derivative | 1,2,4-Oxadiazole |

| Oxidation | 2-Iodoxybenzoic acid (IBX) | Amide nih.gov |

| Oxidation | IBX/TEAB | Nitrile nih.gov |

| Reduction | Reducing agents | Amidine |

Convergent Synthesis of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime

A convergent synthesis is the most logical approach for the preparation of this compound. This strategy involves the separate synthesis of the 6-methyl-2-arylbenzimidazole core and the subsequent transformation of a nitrile group on the aryl substituent into the desired amidoxime functionality.

The key intermediate, 4-(6-methyl-1H-benzo[d]imidazol-2-yl)benzonitrile, can be synthesized through the condensation of 4-methyl-1,2-phenylenediamine with 4-formylbenzonitrile. This reaction is analogous to the reported synthesis of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile from o-phenylenediamine and 4-formylbenzonitrile. nih.gov The condensation can be carried out in the presence of a suitable catalyst, such as ZnO nanoparticles in ethanol, which has been shown to be effective for the synthesis of 2-aryl benzimidazoles. nih.gov

Once the nitrile intermediate is obtained, the final step involves the conversion of the cyano group to the amidoxime. This can be achieved by reacting 4-(6-methyl-1H-benzo[d]imidazol-2-yl)benzonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in a solvent such as ethanol. researchgate.net This well-established transformation provides the target compound, this compound.

This convergent approach offers several advantages, including the ability to independently modify each fragment before their coupling, which can be beneficial for creating a library of related compounds for structure-activity relationship studies.

Design and Synthesis of Analogues and Derivatives of the Benzimidazole-Amidoxime Class.

The development of analogues and derivatives of the benzimidazole-amidoxime class is a focused effort to modulate pharmacological activity through systematic chemical modification. Research in this area concentrates on three primary strategies: altering substituents on the benzimidazole core, modifying the amidoxime and its connecting scaffold, and innovating the linker that joins these two key pharmacophores.

Detailed research findings indicate that electron-withdrawing groups, such as halo-substituents (e.g., chloro, bromo) and nitro groups, can substantially impact the electronic properties of the benzimidazole ring system. nih.govrsc.org For instance, the introduction of a bromo group at the para position of a phenyl ring attached to the benzimidazole has been explored to modulate activity. nih.gov Similarly, the placement of chloro or nitro groups at the 6-position of the benzimidazole core is a common strategy in the synthesis of new derivatives. rsc.org

The inhibitory effectiveness of these compounds is highly dependent on the type of substituent at the 5(6)-position of the benzimidazole ring. mdpi.com Comparative studies have ranked the effectiveness of different groups, demonstrating that functionalities like 2-imidazolinyl and amidine can confer superior activity compared to others, such as 2-tetrahydropyrimidine. mdpi.com A library of 53 derivatives with modifications at positions 1, 2, and 5 confirmed that antimicrobial activity is directly dependent on the attached substituents, with 5-halo derivatives showing particular promise as broad-spectrum antimicrobial candidates. researchgate.net

Table 1: Effects of Benzimidazole Ring Substituents on Biological Activity

| Substituent Position | Substituent Type | Observed Effect | Reference |

| 5(6) | 2-Imidazolinyl | High inhibitory effectiveness | mdpi.com |

| 5(6) | Amidine | Moderate inhibitory effectiveness | mdpi.com |

| 5(6) | 2-Tetrahydropyrimidine | Lower inhibitory effectiveness | mdpi.com |

| 5 | Halo (Cl, Br) | Promising broad-spectrum antimicrobial activity | researchgate.net |

| 6 | Chloro (Cl) | Basis for antimicrobial & anticancer agents | rsc.org |

| 6 | Nitro (NO₂) | Basis for antimicrobial & anticancer agents | rsc.org |

| 2 | Varied Aryl Groups | Modulates inhibitory potency | mdpi.com |

The amidoxime group is a key functional component, often serving as a prodrug for the corresponding amidine, which can enhance bioavailability. researchgate.netturkjps.org The primary synthetic route to the benzamidoxime moiety involves the conversion of a precursor benzonitrile (B105546) group. nih.govturkjps.org

This transformation is typically achieved by reacting the nitrile intermediate with hydroxylamine hydrochloride (NH₂OH·HCl). nih.govresearchgate.net The reaction conditions can be varied; one established method involves heating the nitrile under reflux with NH₂OH·HCl and a base such as sodium carbonate (Na₂CO₃) in an ethanol solvent. nih.gov An alternative procedure utilizes potassium tert-butoxide (KO-t-Bu) in dimethyl sulfoxide (B87167) (DMSO) for the conversion. turkjps.orgresearchgate.net

Beyond its synthesis, the amidoxime group can undergo further structural modifications. It can be reduced both in vitro and in vivo to the corresponding active amidine by microsomal reductase systems found in mammals. researchgate.net This bio-conversion is a critical aspect of the prodrug strategy. researchgate.net Furthermore, the benzamidoxime itself can be subjected to acylation or alkylation to generate a diverse range of derivatives. google.com These modifications alter the steric and electronic properties of the scaffold, providing a means to fine-tune the compound's activity. google.com

Table 2: Synthetic Modifications of the Amidoxime Scaffold

| Modification Type | Reagents | Purpose | Reference |

| Conversion from Nitrile | NH₂OH·HCl, Na₂CO₃, Ethanol | Synthesis of the core amidoxime structure | nih.gov |

| Conversion from Nitrile | NH₂OH·HCl, KO-t-Bu, DMSO | Alternative synthesis of the amidoxime structure | turkjps.orgresearchgate.net |

| Reduction to Amidine | Microsomal Reductase Systems (in vivo) | Prodrug activation, enhanced bioavailability | researchgate.net |

| Acylation | Acyl Halides (e.g., Acyl Chlorides) | Creation of novel derivatives with modified properties | google.com |

| Alkylation | Alkylating Agents | Generation of diverse analogues for SAR studies | google.com |

The linker connecting the benzimidazole system to the benzamidoxime scaffold is a critical component that dictates the spatial orientation and flexibility of the two pharmacophores. The choice of linker chemistry directly impacts the synthetic route and the final properties of the molecule.

Common strategies involve the N-alkylation or N-acylation of the benzimidazole ring with a reagent that contains the benzonitrile precursor. nih.gov For instance, reacting a 2-substituted benzimidazole with 4-(chloromethyl)benzonitrile (B47464) results in a methylene (B1212753) linker (-CH₂-) connecting the benzimidazole nitrogen to the phenyl ring of the future benzamidoxime. nih.gov This approach constitutes an N-alkylation.

Alternatively, using 4-cyanobenzoyl chloride as the reagent leads to the formation of a carbonyl linker (-C(O)-) via N-acylation of the benzimidazole. nih.gov This creates a more rigid connection between the two scaffolds compared to the flexible methylene bridge. Advanced strategies have also explored incorporating more complex heterocyclic systems, such as a dihydropyridine (B1217469) ring, to serve as the linking element. researchgate.net The design of these linkers is crucial for optimizing the molecule's interaction with its biological target. nih.gov

Table 3: Linker Strategies for Connecting Benzimidazole and Benzamidoxime Scaffolds

| Linker Type | Connecting Reagent | Reaction Type | Resulting Bridge | Reference |

| Methylene | 4-(chloromethyl)benzonitrile | N-Alkylation | Benzimidazole-N-CH₂-Phenyl | nih.gov |

| Carbonyl | 4-cyanobenzoyl chloride | N-Acylation | Benzimidazole-N-C(O)-Phenyl | nih.gov |

| Dihydropyridine | Multi-step synthesis involving pyridinium (B92312) ylides | Cyclization / Reduction | Benzimidazole-Dihydropyridine-Substituent | researchgate.net |

Molecular Mechanism Studies and Structure Activity Relationship Sar Elucidation

Investigation of Molecular Targets and Biological Pathways

The biological effects of benzimidazole-amidoxime derivatives stem from their interactions with specific molecular targets, which in turn modulate various cellular pathways. Research has focused on identifying these targets, primarily enzymes and receptors, and understanding the downstream consequences of these interactions.

Benzimidazole-based compounds, including those with amidoxime (B1450833) moieties, are known to inhibit a variety of enzymes critical to the pathophysiology of numerous diseases. The amidoxime group is often utilized as a prodrug of the corresponding amidine, which is a strong base and thus typically poorly absorbed. nih.gov

Studies on amidoxime-based benzimidazole (B57391) derivatives have identified them as potential antimicrobial agents through the inhibition of essential microbial enzymes. nih.gov For instance, in silico studies have evaluated their potential against Glucosamine-6-phosphate synthase of E. coli and N-myristoyltransferase (NMT) of Candida albicans. nih.gov Molecular docking simulations predict the binding energies of these compounds within the active sites of their target enzymes, offering insights into their inhibitory potential. nih.gov

The mechanism of inhibition can vary. Kinetic studies on related heterocyclic compounds have identified different modes of enzyme inhibition, such as non-competitive inhibition, where the inhibitor binds to a site other than the active site of the enzyme. This type of inhibition is characterized by a decrease in Vmax (maximum reaction velocity) while the Km (Michaelis constant) remains unchanged.

| Compound Class | Target Enzyme | Organism | Predicted Binding Energy (kcal/mol) |

| Amidoxime-based Benzimidazole | Glucosamine-6-phosphate synthase (2VF5) | E. coli | -8.0 |

| Amidoxime-based Benzimidazole | N-myristoyltransferase (1IYL) | C. albicans | -11.7 |

This table presents in silico binding energy data for representative amidoxime-based benzimidazole derivatives against microbial enzyme targets, as reported in research studies. nih.gov

Derivatives of the benzimidazole scaffold have been extensively studied as antagonists for a wide range of G-protein coupled receptors (GPCRs), highlighting the versatility of this chemical structure in modulating receptor function. nih.gov The specific substitutions on the benzimidazole ring system are critical in determining the receptor binding affinity and selectivity. nih.govnih.gov

Key receptor families targeted by benzimidazole derivatives include:

Serotonin (5-HT) Receptors: Certain benzimidazole-4-carboxamides have demonstrated high-affinity and selective antagonism for the 5-HT4 receptor, with Ki values in the subnanomolar range, while showing no significant affinity for 5-HT3 receptors. nih.gov

Angiotensin II (AT) Receptors: Benzimidazole derivatives are a cornerstone of cardiovascular medicine, with many acting as potent and selective antagonists of the Angiotensin II receptor subtype 1 (AT1). acs.orgnih.gov These compounds effectively block the pressor effects of angiotensin II. acs.org

Bradykinin (B550075) Receptors: By modifying the benzimidazole scaffold, researchers have developed potent antagonists for the bradykinin B1 receptor, which is involved in inflammatory pathways. nih.gov

Cannabinoid (CB) Receptors: The addition of specific substituents, such as a 5-carboxamide or sulfamoyl group, can confer antagonistic activity at cannabinoid receptors (CB1/CB2). nih.govnih.gov

P2X3 Receptors: Benzimidazole-4,7-dione derivatives have been identified as a novel class of P2X3 receptor antagonists, which are implicated in neuropathic pain and chronic cough. mdpi.com

| Benzimidazole Derivative Class | Receptor Target | Biological Activity |

| Benzimidazole-4-carboxamides | 5-HT4 | Selective Antagonist nih.gov |

| Benzimidazole-7-carboxylic acids | Angiotensin II (AT1) | Selective Antagonist acs.org |

| Benzimidazole-4,7-diones | P2X3 | Antagonist mdpi.com |

| 5-Sulfamoyl Benzimidazoles | Cannabinoid (CB1/CB2) | Antagonist nih.gov |

| C2-Diarylamine Benzimidazoles | Bradykinin B1 | Antagonist nih.gov |

This table summarizes the receptor targets and observed antagonistic activities for various classes of benzimidazole derivatives.

The inhibition of enzymes or the antagonism of receptors by benzimidazole compounds initiates a cascade of downstream effects, modulating cellular pathways involved in disease progression. For example, the antiviral activity of some benzimidazole derivatives is achieved by interfering with the initial stages of viral infection, such as preventing the virus from attaching to or entering host cells by targeting viral surface proteins or host cell receptors. rroij.com

In oncology, benzimidazole derivatives can modulate cellular pathways crucial to cancer development. rsc.org Their mechanisms include interacting with DNA and inhibiting key enzymes like topoisomerase, which is vital for DNA replication and transcription. rsc.org In the context of inflammation, antagonism of receptors like the bradykinin or cannabinoid receptors, or inhibition of pro-inflammatory enzymes, leads to a reduction in the production and release of inflammatory mediators, such as cytokines. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole-Amidoxime Hybrids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, both 2D and 3D-QSAR models have been developed to predict activities such as anticancer and antimicrobial effects.

These models correlate physicochemical properties and structural descriptors of the molecules with their biological potency (e.g., IC50 values). A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated correlation coefficient (q²), indicating good predictive power. For example, 3D-QSAR studies on benzimidazole carboxamide-based PARP-1 inhibitors have yielded models with q² values of 0.734 to 0.744, suggesting a high degree of predictability. These models, often visualized with contour maps, help researchers understand how different structural features (steric, electrostatic, hydrophobic) influence activity, thereby guiding the design of new, more potent compounds.

Structure-Activity Relationship (SAR) Analysis for Lead Optimization

Structure-Activity Relationship (SAR) analysis involves systematically modifying the chemical structure of a lead compound to identify the key molecular features responsible for its biological activity.

SAR studies on various classes of benzimidazole derivatives have identified several crucial pharmacophoric elements that govern their interaction with biological targets. rsc.org

The Benzimidazole Core: This bicyclic aromatic system is a privileged scaffold that often engages in π-π stacking, hydrogen bonding, and hydrophobic interactions with biological targets. rsc.orgmdpi.com Its structural rigidity helps to properly orient the substituents for optimal binding.

Substitutions at C2: The C2 position is a common point for modification. For instance, in bradykinin receptor antagonists, a 2-carboxamide (B11827560) group was found to be necessary for activity. nih.gov In antiviral compounds, electron-donating groups at this position can enhance interactions with viral enzymes. rroij.com

Substitutions at N1: The N1 position of the benzimidazole ring is also frequently substituted. For anti-inflammatory agents, the introduction of a benzyl (B1604629) group at N1 has been shown to enhance activity. nih.gov

Substitutions on the Benzene (B151609) Ring (C4-C7): Modifications at the C5 and C6 positions can significantly influence activity. For example, 6-substituted benzimidazoles with basic heterocycles were found to be potent and orally active Angiotensin II antagonists. nih.gov Similarly, 5-carboxamide or sulfamoyl groups were key for cannabinoid receptor antagonism. nih.govnih.gov

Linker Groups: The nature and length of linkers connecting the benzimidazole core to other parts of the molecule are critical. An amide bridge between aromatic groups was found to be essential for the IRAK4 inhibitory activity of certain anti-inflammatory benzimidazoles. nih.gov

Through detailed SAR analysis, researchers can build a comprehensive picture of the pharmacophore, enabling the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Rational Design for Improved Potency and Selectivity

The rational design of derivatives of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime is a strategic endeavor aimed at enhancing therapeutic potency and refining selectivity towards specific biological targets. This process is deeply rooted in understanding the structure-activity relationships (SAR) of the benzimidazole scaffold. nih.gov Medicinal chemists systematically modify the core structure to optimize interactions with the target protein, thereby improving efficacy and minimizing off-target effects. The key areas for such modifications on the this compound molecule include the benzimidazole ring, the methyl group at the 6-position, and the benzamidoxime (B57231) moiety.

Modifications of the Benzimidazole Core:

The benzimidazole nucleus is a critical pharmacophore, and its substitution pattern significantly influences biological activity. nih.gov The N-1 and C-5(6) positions of the benzimidazole ring are particularly important for substitution. nih.gov For instance, the introduction of small alkyl or substituted benzyl groups at the N-1 position can modulate lipophilicity and steric interactions within the binding pocket of a target enzyme or receptor.

Structure-activity relationship studies on various benzimidazole derivatives have shown that the nature of the substituent at the 6-position can drastically alter potency. While the parent compound features a methyl group, exploration of other substituents such as halogens (e.g., chloro, fluoro), electron-withdrawing groups (e.g., nitro, cyano), or electron-donating groups (e.g., methoxy) could lead to improved activity. For example, in studies on other benzimidazole series, a nitrile group at the 6-position of the benzimidazole resulted in excellent Janus kinase 3 (JAK3) inhibition. nih.gov

Table 1: Hypothetical Modifications on the Benzimidazole Ring of this compound and Their Rationale

| Modification Site | Proposed Substituent | Rationale for Improved Potency/Selectivity |

| Benzimidazole N-1 | Small alkyl chains (e.g., ethyl, propyl) | To probe for additional hydrophobic interactions in the binding site. |

| Benzimidazole N-1 | Benzyl or substituted benzyl groups | To explore potential pi-stacking interactions. |

| Benzimidazole C-6 | Halogens (Cl, F, Br) | To modulate electronic properties and potentially form halogen bonds. |

| Benzimidazole C-6 | Cyano (-CN) or Nitro (-NO2) groups | To introduce strong electron-withdrawing properties and potential hydrogen bond acceptor sites. |

| Benzimidazole C-6 | Methoxy (-OCH3) group | To add an electron-donating group and a potential hydrogen bond acceptor. |

Bioisosteric Replacement of the Benzamidoxime Moiety:

The benzamidoxime group is a key feature of the molecule, likely involved in crucial binding interactions, such as chelating metal ions in metalloenzymes or forming key hydrogen bonds. Rational design strategies often involve the bioisosteric replacement of functional groups to improve metabolic stability, oral bioavailability, or binding affinity.

Potential bioisosteres for the amidoxime group include carboxylic acids, hydroxamic acids, or various nitrogen-containing heterocycles like tetrazoles or triazoles. Each of these replacements would alter the electronic and steric profile of the molecule, potentially leading to a different or improved interaction with the biological target. The choice of a specific bioisostere would be guided by the desired physicochemical properties and the known topology of the target's active site.

Table 2: Potential Bioisosteric Replacements for the Benzamidoxime Moiety

| Original Moiety | Proposed Bioisostere | Rationale for Modification |

| Benzamidoxime | Carboxylic Acid | To introduce a strong hydrogen bond donor and acceptor with different acidity. |

| Benzamidoxime | Hydroxamic Acid | To maintain metal-chelating properties with potentially altered binding geometry. |

| Benzamidoxime | Tetrazole | To act as a non-classical acidic bioisostere with improved metabolic stability. |

| Benzamidoxime | N-acyl sulfonamide | To mimic the hydrogen bonding pattern with different electronic distribution. |

Structure-Activity Relationship of the Phenyl Linker:

Advanced Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a potential drug molecule (the ligand) interacts with a biological target, typically a protein or enzyme.

For benzimidazole (B57391) derivatives, which are known to interact with a variety of biological targets, docking studies can reveal key binding modes and energies. nih.govnih.gov Simulations for compounds within this class often show binding energies ranging from -7.0 kcal/mol to over -10.0 kcal/mol, indicating strong and stable interactions with target proteins. nih.gov The binding affinity is governed by a combination of forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.goviosrjournals.org

Table 1: Representative Binding Energies of Benzimidazole Derivatives with Various Protein Targets

| Compound Class | Protein Target | Binding Energy (kcal/mol) |

|---|---|---|

| Benzimidazole Hybrids | Dihydrofolate Reductase (DHFR) | -10.0 |

| Benzimidazole Derivatives | Beta-Tubulin | -8.5 |

| Phenyl-Substituted Benzimidazoles | Cyclooxygenase (COX) | -7.9 |

Note: This table represents typical values for the broader class of benzimidazole derivatives to illustrate the potential binding affinities; specific values for 4-(6-Methyl-2-benzimidazolyl)benzamidoxime are not available.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. dergipark.org.trelectrochemsci.org These methods provide detailed information about molecular orbitals, electron density, and electrostatic potential, which are fundamental to understanding a molecule's chemical behavior.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For a molecule like this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the benzamidoxime (B57231) and benzimidazole groups, identifying them as sites susceptible to electrophilic attack and capable of forming hydrogen bonds. nih.gov The hydrogen atoms, particularly those on the amine and oxime groups, would exhibit positive potential, marking them as hydrogen bond donor sites.

The total electron density surface illustrates the molecule's size and shape. The distribution reveals how electrons are shared across the entire molecular framework, with higher density localized around the electronegative atoms and within the delocalized π-systems of the aromatic rings. inlibrary.uz

Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. electrochemsci.orginlibrary.uz A small energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govinlibrary.uz For benzimidazole derivatives, the HOMO is often distributed over the benzimidazole ring system, while the LUMO can be spread across the entire molecule. electrochemsci.org Quantum chemical calculations for related compounds have shown HOMO-LUMO gaps in the range of 1.4 to 4.0 eV, suggesting moderate to high reactivity. nih.govinlibrary.uz

Table 2: Calculated Quantum Chemical Parameters for a Representative Benzimidazole Derivative

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.7682 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | +0.6870 |

| ΔE (Energy Gap) | ELUMO - EHOMO | 1.4552 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 0.7276 |

Note: Data is for Methyl n-(6-propylsulfanyl-1h-benzimidazol-2-yl)carbamate and serves as an illustrative example. inlibrary.uz Specific values for this compound require dedicated calculation.

Predictive Modeling for ADMET and Drug-Likeness Properties

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico tools like SwissADME and pkCSM are widely used to predict these properties, helping to identify potential liabilities early in the drug discovery process. researchgate.netresearchgate.netnih.gov These predictions are often guided by established principles such as Lipinski's Rule of Five, which sets criteria for drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.gov

For this compound, a predictive analysis would likely indicate good oral bioavailability. Benzimidazole derivatives often show high gastrointestinal absorption and can be substrates for important metabolic enzymes like cytochrome P450s. researchgate.netresearchgate.net The "bioavailability radar" from SwissADME provides a visual representation of drug-likeness, assessing properties like lipophilicity, size, polarity, solubility, flexibility, and saturation. nih.gov A favorable profile would show that the compound's properties fall within the optimal range for oral drugs.

Table 3: Predicted ADMET and Drug-Likeness Properties for a Typical Benzimidazole Derivative

| Property | Description | Predicted Value/Status |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | Mass of the molecule | < 500 g/mol |

| LogP | Lipophilicity | < 5 |

| Hydrogen Bond Donors | Number of O-H, N-H bonds | < 5 |

| Hydrogen Bond Acceptors | Number of O, N atoms | < 10 |

| Pharmacokinetics | ||

| GI Absorption | Gastrointestinal absorption | High |

| BBB Permeant | Blood-Brain Barrier penetration | Varies |

| P-gp Substrate | Substrate of P-glycoprotein | Yes/No |

| CYP Inhibition | Inhibition of Cytochrome P450 enzymes | Varies by isoform |

| Drug-Likeness | ||

| Lipinski's Rule | Rule of five for drug-likeness | 0 violations |

Note: This table presents a generalized, favorable profile based on analyses of various benzimidazole derivatives. researchgate.netresearchgate.netnih.gov The specific values for this compound would need to be calculated.

Theoretical Evaluation of Spectroscopic and Optical Properties

Computational methods can also predict spectroscopic properties, such as FT-IR, NMR, and UV-Vis spectra. These theoretical spectra are calculated based on the optimized molecular geometry and electronic structure and can be used to aid in the interpretation of experimental data.

For this compound, DFT calculations could predict the vibrational frequencies corresponding to specific functional groups, such as the N-H, C=N, and C-H stretches in the FT-IR spectrum. researchgate.net Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly dependent on the electronic environment of each nucleus. researchgate.net

Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding molecular orbital transitions (e.g., π→π* or n→π*), providing insight into the compound's chromophoric system. researchgate.net These theoretical evaluations are crucial for confirming the structure of newly synthesized compounds and understanding their electronic properties.

Research Horizons and Prospective Applications

Exploration of Broader Biological Activities and Therapeutic Indications

The therapeutic potential of 4-(6-Methyl-2-benzimidazolyl)benzamidoxime can be inferred from the extensive biological activities associated with its core structures. Benzimidazole (B57391) derivatives are renowned for their wide spectrum of pharmacological effects, including anticancer, antimicrobial, antiviral, analgesic, and anti-inflammatory properties. nih.govscilit.comrsc.org The benzimidazole nucleus is a privileged scaffold, capable of interacting with multiple biological targets with high affinity. nih.gov

Similarly, compounds featuring the amidoxime (B1450833) moiety have demonstrated a range of biological activities, such as antibacterial, antifungal, and antineoplastic effects. researchgate.net Amidoximes are often investigated as prodrugs of amidines and are known to release nitric oxide (NO), which has various physiological roles. researchgate.net The genotoxic potential of benzamidoxime (B57231) has also been noted, suggesting that its metabolic activation is a key consideration in its biological profile. nih.gov The benzamide (B126) portion of the molecule is also linked to activities like antioxidant and anti-inflammatory effects. researchgate.net

Given this background, this compound is a prime candidate for screening against a variety of diseases. Its potential as an anticancer agent is particularly noteworthy. Benzimidazoles can exert anticancer effects through various mechanisms, including the inhibition of topoisomerases, protein kinases like EGFR, and poly (ADP-ribose) polymerase (PARP). nih.govnih.govmdpi.com The combination with the amidoxime group could lead to novel mechanisms of action or enhanced potency. Furthermore, the well-documented antimicrobial and antiviral activities of benzimidazoles suggest that this compound could be explored for treating infectious diseases. nih.govijpsjournal.com

| Structural Moiety | Associated Biological Activities | Examples of Related Compounds/Drugs |

| Benzimidazole | Anticancer, Antiviral, Anthelmintic, Antihypertensive, Anti-inflammatory, Analgesic, Antimicrobial. nih.govscilit.comrsc.org | Veliparib (PARP inhibitor), Maribavir (Antiviral), Albendazole (Anthelmintic), Pracinostat (Anticancer). nih.govnih.govijpsjournal.com |

| Amidoxime | Antibacterial, Antituberculotic, Antineoplastic, Antihypertensive, Anti-inflammatory, NO-donating. researchgate.net | Amidoxime-containing compounds have been studied for antitrypanocidal properties. researchgate.net |

| Benzamide | Anticancer, Anti-inflammatory, Antimicrobial, Antioxidant. researchgate.netnih.gov | Flubendiamide (Insecticide), Entinostat (Anticancer). |

Development of Chemical Probes and Research Tools

The structure of this compound is well-suited for derivatization into chemical probes and research tools. These tools are invaluable for target identification, validation, and studying the mechanism of action of bioactive compounds. Activity-based protein profiling (ABPP) utilizes covalent probes to label active enzymes in complex biological systems.

Benzimidazole-based scaffolds have been successfully developed into "clickable" probes for labeling specific enzyme families, such as protein arginine deiminases (PADs). nih.gov These probes typically contain a reactive "warhead" that covalently binds to the target protein and a bioorthogonal handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag (like a fluorophore or biotin) via click chemistry. nih.gov

Following this strategy, the this compound structure could be modified. For instance, an alkyne group could be incorporated into the molecule, transforming it into a probe. This would enable researchers to use it in chemoproteomic experiments to identify its cellular binding partners. By treating cells or cell lysates with the probe and then performing a click reaction with a reporter tag, any proteins that covalently bind to the probe can be isolated and identified using mass spectrometry. This approach not only confirms the intended targets but can also reveal potential off-targets, which is crucial for drug development. nih.gov

Advancements in Synthetic Methodologies for Novel Analogues

The generation of novel analogues of this compound is essential for establishing structure-activity relationships (SAR) and optimizing its potential therapeutic properties. Fortunately, the synthesis of both the benzimidazole and amidoxime components is well-established, with numerous modern methodologies available to create a diverse chemical library. nih.govresearchgate.net

The core benzimidazole ring is typically synthesized via the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For this specific compound, 4-methyl-o-phenylenediamine would be a key starting material. impactfactor.org The amidoxime group is commonly prepared from a nitrile precursor through its reaction with hydroxylamine (B1172632). nih.govgoogle.com

Recent advancements in synthetic chemistry offer efficient and environmentally friendly ways to produce such analogues. These methods focus on improving yields, reducing reaction times, and employing greener reaction conditions.

| Synthetic Step | Traditional Method | Modern Advancements |

| Benzimidazole Formation | Condensation of o-phenylenediamine and a carboxylic acid/aldehyde at high temperatures. japsonline.comnih.gov | Microwave-assisted synthesis, use of novel catalysts (e.g., nanomaterials, metal catalysts), solvent-free reactions, one-pot procedures. scilit.comresearchgate.netimpactfactor.org |

| Amidoxime Formation | Reaction of a nitrile with hydroxylamine hydrochloride, often requiring prolonged heating under basic conditions. nih.gov | Improved reaction conditions, use of different bases or solvents to optimize yield and purity. |

| Analogue Derivatization | Standard substitution reactions on the benzimidazole or phenyl rings. | Catalytic coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, combinatorial chemistry approaches. researchgate.net |

By employing these advanced methodologies, chemists can systematically modify different parts of the this compound scaffold. Variations could include altering the substituent on the benzimidazole ring (currently a methyl group), changing its position, or adding different functional groups to the phenyl ring of the benzamidoxime moiety. This systematic approach will be crucial in developing lead compounds with enhanced potency and selectivity.

Integration of Omics Data in Molecular Studies

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. nih.govnih.gov This approach has become a cornerstone of modern drug discovery, aiding in target identification, mechanism of action elucidation, and biomarker discovery. frontlinegenomics.com

If this compound shows promise in initial biological screens, a multi-omics strategy could be employed. For example, cancer cells could be treated with the compound, followed by the collection of data across different omics layers. Transcriptomics (via RNA-seq) would reveal changes in gene expression, proteomics would identify alterations in protein abundance and post-translational modifications, and metabolomics would uncover shifts in metabolic pathways. nih.gov

The computational and systematic analysis of these large datasets can reveal the compound's primary targets and the downstream pathways it affects. frontiersin.org For instance, if the compound inhibits a specific kinase, proteomics might show a decrease in the phosphorylation of that kinase's substrates, while transcriptomics could reveal changes in the expression of genes regulated by that signaling pathway. This integrated analysis provides a much richer understanding than any single-omics approach alone and can help predict both efficacy and potential toxicity. nih.govfrontlinegenomics.com

| Omics Technology | Information Provided | Application in Studying this compound |

| Genomics | DNA sequence variations, mutations. | Identify genetic markers that predict sensitivity or resistance to the compound. |

| Transcriptomics | Gene expression levels (RNA). | Determine which genes and pathways are up- or down-regulated upon treatment, elucidating the mechanism of action. |

| Proteomics | Protein abundance, modifications, interactions. | Identify direct protein targets and downstream effects on signaling pathways. |

| Metabolomics | Metabolite levels and fluxes. | Uncover changes in cellular metabolism, which is often dysregulated in diseases like cancer. |

By leveraging these powerful technologies, researchers can build a comprehensive molecular profile of this compound, accelerating its potential journey from a promising chemical structure to a well-understood therapeutic candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.